molecular formula C8H9BF3KO B13459283 Potassium trifluoro(4-(methoxymethyl)phenyl)borate

Potassium trifluoro(4-(methoxymethyl)phenyl)borate

Cat. No.: B13459283
M. Wt: 228.06 g/mol
InChI Key: MTNFBTJKASHXIT-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is a chemical compound with the molecular formula C7H7BF3KO. It is commonly used in organic synthesis, particularly in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide can be synthesized through the reaction of 4-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under inert conditions .

Industrial Production Methods

In industrial settings, the production of potassium trifluoro[4-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[4-(methoxymethyl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the trifluoroborate group to an organic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[4-(methoxymethyl)phenyl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. Its methoxymethyl group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-[4-(methoxymethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-13-6-7-2-4-8(5-3-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

MTNFBTJKASHXIT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)COC)(F)(F)F.[K+]

Origin of Product

United States

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